molecular formula C4H6BrNO B14747064 1-Bromopyrrolidin-2-one CAS No. 2401-40-3

1-Bromopyrrolidin-2-one

Cat. No.: B14747064
CAS No.: 2401-40-3
M. Wt: 164.00 g/mol
InChI Key: MOKFZNVHEFIFDB-UHFFFAOYSA-N
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Description

1-Bromopyrrolidin-2-one is a brominated derivative of pyrrolidin-2-one, a five-membered lactam

Preparation Methods

1-Bromopyrrolidin-2-one can be synthesized through several methods. One common approach involves the bromination of pyrrolidin-2-one using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by acids or bases to enhance the reaction rate and yield .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of brominating agent and reaction conditions can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

1-Bromopyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromopyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Bromopyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: The non-brominated parent compound, which has different reactivity and applications.

    3-Bromopyrrolidin-2-one: A positional isomer with distinct chemical properties and uses.

    Pyrrolidine-2,5-dione: Another related compound with a different ring structure and biological activity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for selective modifications and applications in various fields.

Properties

CAS No.

2401-40-3

Molecular Formula

C4H6BrNO

Molecular Weight

164.00 g/mol

IUPAC Name

1-bromopyrrolidin-2-one

InChI

InChI=1S/C4H6BrNO/c5-6-3-1-2-4(6)7/h1-3H2

InChI Key

MOKFZNVHEFIFDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)Br

Origin of Product

United States

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